molecular formula C14H17BrN2O3 B6697069 N-(3-bromophenyl)-2-(2,3-dimethylmorpholin-4-yl)-2-oxoacetamide

N-(3-bromophenyl)-2-(2,3-dimethylmorpholin-4-yl)-2-oxoacetamide

Cat. No.: B6697069
M. Wt: 341.20 g/mol
InChI Key: RHGXBQVSVQWAMA-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(2,3-dimethylmorpholin-4-yl)-2-oxoacetamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a dimethylmorpholinyl group, and an oxoacetamide moiety

Properties

IUPAC Name

N-(3-bromophenyl)-2-(2,3-dimethylmorpholin-4-yl)-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3/c1-9-10(2)20-7-6-17(9)14(19)13(18)16-12-5-3-4-11(15)8-12/h3-5,8-10H,6-7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGXBQVSVQWAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1C(=O)C(=O)NC2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(2,3-dimethylmorpholin-4-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 3-bromophenylamine, is reacted with an appropriate acylating agent to form the bromophenyl intermediate.

    Introduction of the Dimethylmorpholinyl Group: The bromophenyl intermediate is then reacted with 2,3-dimethylmorpholine under suitable conditions to introduce the dimethylmorpholinyl group.

    Formation of the Oxoacetamide Moiety: Finally, the compound is subjected to conditions that facilitate the formation of the oxoacetamide moiety, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and specific reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(2,3-dimethylmorpholin-4-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the bromophenyl ring.

Scientific Research Applications

N-(3-bromophenyl)-2-(2,3-dimethylmorpholin-4-yl)-2-oxoacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(2,3-dimethylmorpholin-4-yl)-2-oxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the dimethylmorpholinyl group may enhance solubility and bioavailability. The oxoacetamide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(2,3-dimethylmorpholin-4-yl)-2-oxoacetamide
  • N-(3-fluorophenyl)-2-(2,3-dimethylmorpholin-4-yl)-2-oxoacetamide
  • N-(3-methylphenyl)-2-(2,3-dimethylmorpholin-4-yl)-2-oxoacetamide

Uniqueness

N-(3-bromophenyl)-2-(2,3-dimethylmorpholin-4-yl)-2-oxoacetamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The combination of the bromophenyl group with the dimethylmorpholinyl and oxoacetamide moieties provides a distinct chemical profile that can be advantageous in various applications.

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